p-O-t-Boc-ベンジルメタンチオスルホネート

説明

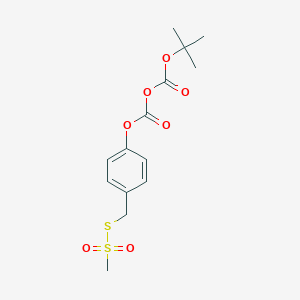

P-O-t-Boc-benzylmethanethiosulfonate, also known as P-O-t-Boc-benzylmethanethiosulfonate, is a useful research compound. Its molecular formula is C14H18O7S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality p-O-t-Boc-benzylmethanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-O-t-Boc-benzylmethanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

p-O-t-Boc-ベンジルメタンチオスルホネートは、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。 この化合物は、タンパク質を修飾してさらなる研究に使用することができ、研究者はこれらのタンパク質が私たちの体内でどのように機能するかを理解するのに役立ちます .

BOC保護アミン

この化合物は、BOC保護アミンに使用されます . BOC基は、有機合成で一般的に使用される一般的な保護基です。 これは、分子の他の部分が修飾されている間、特定の官能基が反応しないようにするために使用されます . このプロセスは、医薬品などの複雑な有機分子の合成において非常に重要です .

窒素含有カルバメート化合物の合成

p-O-t-Boc-ベンジルメタンチオスルホネートは、窒素含有カルバメート化合物の合成に使用されます . これらの化合物は、有機合成で医薬品や生物学的に活性な分子によく見られます .

グリーンケミストリー

p-O-t-Boc-ベンジルメタンチオスルホネートの使用は、グリーンケミストリーの原則に沿っています . これは、穏やかな反応条件下で、触媒および溶媒を含まない媒体でのアミンのBOC保護を可能にします . この環境に優しいルートにより、水によるクエンチ、溶媒分離、再結晶やカラムクロマトグラフィーなどの精製ステップが不要になります

生物活性

p-O-t-Boc-benzylmethanethiosulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent studies and findings.

Synthesis

The synthesis of p-O-t-Boc-benzylmethanethiosulfonate typically involves the reaction of benzyl alcohol derivatives with thiosulfonates. The Boc (tert-butoxycarbonyl) group is used for protection during the synthesis process, which allows for selective reactions without affecting other functional groups.

The biological activity of p-O-t-Boc-benzylmethanethiosulfonate is primarily attributed to its ability to form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function. This mechanism is crucial for its role as an inhibitor in various enzymatic pathways.

Inhibition Studies

Recent studies have demonstrated that p-O-t-Boc-benzylmethanethiosulfonate exhibits significant inhibitory effects on specific enzymes, particularly those involved in bacterial cell wall synthesis. For instance, it has been shown to inhibit sortase A (SrtA), an enzyme critical for the anchoring of surface proteins in Gram-positive bacteria. The compound's inhibition potency was evaluated through fluorometric assays, revealing an IC50 value indicative of its effectiveness as a covalent inhibitor .

Study 1: Inhibition of Sortase A

In a study focused on the structure-activity relationship (SAR) of disulfanylbenzamides, p-O-t-Boc-benzylmethanethiosulfonate was found to be one of the more potent inhibitors against SrtA. The research indicated that modifications to the benzyl group could enhance inhibitory activity, suggesting a direct correlation between structural changes and biological efficacy .

Study 2: Modifications and Biological Implications

Another investigation explored the effects of varying the Boc-protection on benzylmethanethiosulfonate derivatives. The results indicated that deprotection led to increased reactivity towards thiol groups in proteins, enhancing the biological activity of the compounds. This study emphasized the importance of protecting groups in modulating the biological properties of thiosulfonates .

Data Summary

| Compound | IC50 (µM) | Target Enzyme | Mechanism |

|---|---|---|---|

| p-O-t-Boc-benzylmethanethiosulfonate | 20.4 | Sortase A | Covalent inhibition via thiol modification |

| Disulfanylbenzamide derivatives | Varies | Sortase A | Structural modifications enhance potency |

特性

IUPAC Name |

tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXATZDNKAGFYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400377 | |

| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-41-5 | |

| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。